Bis[D-tryptophanato(O,N)]copper(II)
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Overview
Description
Bis[D-tryptophanato(O,N)]copper(II): is a coordination complex composed of copper ions (Cu²⁺) coordinated with two D-tryptophanato ligands. These ligands are derived from the amino acid tryptophan, which plays essential roles in protein synthesis and various biological processes.
Preparation Methods
Synthetic Routes::
Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.
Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.
Solvents: Water, methanol, or other polar solvents.
Temperature: Typically at room temperature or slightly elevated.
pH: The pH of the reaction mixture influences the stability of the complex.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.
Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.
Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).
Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).
Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).
Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.
Oxidation: Cu³⁺ complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.
Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).
Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.
Comparison with Similar Compounds
Cu(II) Complexes: Compare with other copper(II) complexes (e.g., Cu(II) acetate, Cu(II) chloride).
Tryptophan Complexes: Highlight the unique features of Bis[D-tryptophanato(O,N)]copper(II) compared to other tryptophan-based complexes.
Properties
Molecular Formula |
C22H20CuN4O4-2 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
copper;2-azanidyl-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2 |
InChI Key |
XQKSZAAOLFDXNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
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